5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is a unique heterocyclic compound with a molecular formula of C10H11N5O3S. It has an average mass of 281.291 Da and a monoisotopic mass of 281.058258 Da . This compound is part of the 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is characterized by its unique 1,2,4-triazole scaffold. This scaffold operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
While specific chemical reactions involving our compound are not detailed in the available resources, 1,2,4-triazoles in general are known to participate in a variety of reactions due to their unique structure and properties .Physical And Chemical Properties Analysis
Our compound has a density of 1.6±0.1 g/cm3, a boiling point of 581.5±60.0 °C at 760 mmHg, and a flash point of 305.5±32.9 °C . It has 8 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its polar surface area is 139 Å2 .Scientific Research Applications
- 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide has demonstrated promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. For instance, it may inhibit the growth of pathogenic bacteria or prevent biofilm formation .
- The compound’s structural features make it an interesting candidate for cancer research. Scientists have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an anticancer agent. Further studies are needed to elucidate its mechanisms of action and optimize its efficacy .
- Triazole derivatives, including this compound, play a crucial role in drug discovery. Researchers investigate their pharmacological properties, bioavailability, and interactions with biological targets. The compound’s unique structure may offer advantages in designing novel drugs .
- Enzyme inhibitors are essential tools for understanding biochemical pathways and developing therapeutic agents. Scientists have explored whether 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide can selectively inhibit specific enzymes, such as proteases or kinases .
- The compound’s single-crystal structure has been determined using X-ray crystallography. Its crystalline arrangement provides insights into molecular packing, intermolecular interactions, and solid-state properties. Such information is valuable for materials science and crystal engineering .
- Researchers have explored the compound’s reactivity with biomolecules. It can serve as a building block for bioconjugates, allowing the attachment of functional groups or labels to specific proteins, peptides, or nucleic acids. These bioconjugates find applications in diagnostics, imaging, and targeted drug delivery .
Antimicrobial Activity
Anticancer Potential
Triazole-Based Drug Development
Enzyme Inhibition Studies
Materials Science and Crystallography
Chemical Biology and Bioconjugation
Future Directions
The 1,2,4-triazole-containing scaffolds, like our compound, have attracted significant attention due to their widespread potential pharmaceutical activity . Future research is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-6-2-4-7(5-3-6)19(17,18)14-10-8(9(11)16)12-15-13-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMLUDWVFQVBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide |
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